2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid
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Overview
Description
“2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid” is a chemical compound with the molecular formula C14H15F3O2 and a molecular weight of 272.26 . It is available for purchase for research use .
Molecular Structure Analysis
The molecular structure of “2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid” can be represented by the SMILES stringC1CC(CCC1(CC(=O)O)C2=CC(=CC=C2)F)(F)F
.
Scientific Research Applications
Polymer Production and Safety Evaluations : This compound has been studied for its potential use in the production of fluoropolymers, specifically in relation to safety assessments for consumer use. For example, the European Food Safety Authority (EFSA) conducted a safety evaluation of a substance closely related to 2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid, used in food contact materials, highlighting its safe use under certain conditions (Flavourings, 2010).
Chemical Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of compounds similar to 2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid, exploring their molecular structures and properties. For instance, research by Ikram et al. (2015) involved the synthesis of Schiff base ligands from an amino acid related to this compound, examining their potential applications in metal complex formation and xanthine oxidase inhibition (Ikram et al., 2015).
Environmental Impact and Degradation Studies : The degradation pathways and environmental impacts of fluorotelomer alcohols, related to 2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid, have been a subject of study. Ellis et al. (2004) investigated how these compounds degrade in the atmosphere to form perfluorinated carboxylic acids, contributing to environmental contamination (Ellis et al., 2004).
Pharmaceutical Research and Development : Some research has been focused on the development of fluorine-containing pharmaceutical compounds, where derivatives of 2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid may play a role. For instance, Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for potential use in radiolabeling and biological studies (Lang et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which typically target palladium catalysts .
Mode of Action
In suzuki–miyaura cross-coupling reactions, the reaction involves an oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Suzuki–miyaura cross-coupling reactions, which this compound may be involved in, are widely applied in carbon–carbon bond-forming reactions .
Result of Action
Suzuki–miyaura cross-coupling reactions, which this compound may be involved in, are known for their mild and functional group tolerant reaction conditions .
Action Environment
Suzuki–miyaura cross-coupling reactions, which this compound may be involved in, are known for their environmentally benign nature .
properties
IUPAC Name |
2-[4,4-difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c15-11-3-1-2-10(8-11)13(9-12(18)19)4-6-14(16,17)7-5-13/h1-3,8H,4-7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMTUMJZXJDSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC(=O)O)C2=CC(=CC=C2)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid |
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